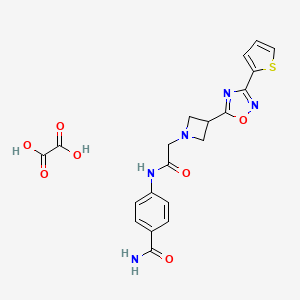

![molecular formula C11H8FN3O2S B2636989 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 1021229-16-2](/img/structure/B2636989.png)

5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with similar structures are often used in the development of pharmaceuticals and in chemical research . They can have various biological activities depending on their specific structures .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, substitution, and cyclization . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. It can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, an amino group can participate in condensation reactions, while a carbonyl group can undergo nucleophilic addition .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure and can be measured experimentally .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A study details the synthesis of a related compound through the condensation of 1,3-diethyl-2-thiobarbituric acid with aldehydes in the presence of pyridine, followed by comprehensive structural analysis using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri & Khan, 2010).

Green Chemistry Approaches

- A green chemistry approach describes the synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water, highlighting the importance of solvent-free reactions for environmental sustainability and efficiency (Dhorajiya & Dholakiya, 2013).

Antimicrobial Activity

- Another study synthesized derivatives exhibiting antimicrobial activity against various microorganisms, suggesting potential applications of related compounds in developing new antibacterial and antifungal agents (Laxmi, Kuarm, & Rajitha, 2012).

Material Science Applications

- Research into the hydrogen-bonding patterns of thiobarbituric acid (TBA) derivatives, including crystal structure and spectroscopic studies, indicates their utility in engineering and material sciences, particularly in designing materials with specific properties (Sharma et al., 2018).

Potential Anticancer Agents

- A series of novel compounds evaluated for in vitro cytotoxicity against human tumor cell lines suggest the potential of related compounds as anticancer agents, further underlining the significance of structural modifications in enhancing biological activity (Penthala et al., 2013).

Mécanisme D'action

Target of Action

The primary target of the compound 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is the regulator of G-protein signaling 4 (RGS4) protein . RGS4 is a member of the regulators of G protein signaling family, which are regulatory molecules that act as GTPase activating proteins (GAPs) for G alpha subunits of heterotrimeric G proteins .

Mode of Action

This compound acts as a small molecule, reversible inhibitor of the RGS4 protein . It binds to the RGS4 protein and inhibits its activity, thereby modulating the signaling pathways regulated by this protein .

Biochemical Pathways

The inhibition of RGS4 by this compound affects the G protein-coupled receptor signaling pathways . These pathways play crucial roles in various physiological processes, including sensory perception, cell growth, and immune response

Result of Action

The molecular and cellular effects of the action of this compound are the inhibition of the RGS4 protein and the subsequent modulation of G protein-coupled receptor signaling pathways . The specific cellular effects would depend on the cell type and the specific pathways that are affected.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[(3-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2S/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKFNBZRSISGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=CC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2636906.png)

![4-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2636908.png)

![2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2636919.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)

![(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2636924.png)

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)

![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)